[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester
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Overview
Description
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a fluoro-substituted phenyl ring, and a carbamic acid ester moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Group:
Formation of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the intermediate formed in the previous step.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The fluoro-substituted phenyl ring can be reduced to a cyclohexyl ring using catalytic hydrogenation.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The carbamic acid ester moiety may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
[3-Amino-1-(4-chloro-phenyl)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a fluoro group.
[3-Amino-1-(4-methyl-phenyl)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from its chloro and methyl analogs, which may exhibit different chemical and biological behaviors.
Properties
Molecular Formula |
C14H21FN2O2 |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
tert-butyl N-[3-amino-1-(4-fluorophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
InChI Key |
RJFQPCWLHIKHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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